molecular formula C29H38F2 B162799 3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl CAS No. 136609-96-6

3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl

Cat. No.: B162799
CAS No.: 136609-96-6
M. Wt: 424.6 g/mol
InChI Key: HRTSRDFZYBCCMA-UHFFFAOYSA-N
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Description

3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two fluorine atoms and a pentyl-substituted bicyclohexyl group attached to a biphenyl core. Its molecular formula is C23H28F2, and it is often used in the study of liquid crystals and other advanced materials .

Preparation Methods

The synthesis of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar compounds to 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl include:

These comparisons highlight the unique structural and functional attributes of 3,4-Difluoro-4’-(4’-pentyl[1,1’-bicyclohexyl]-4-yl)-1,1’-biphenyl, making it a valuable compound in various research domains.

Properties

IUPAC Name

1,2-difluoro-4-[4-[4-(4-pentylcyclohexyl)cyclohexyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38F2/c1-2-3-4-5-21-6-8-22(9-7-21)23-10-12-24(13-11-23)25-14-16-26(17-15-25)27-18-19-28(30)29(31)20-27/h14-24H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTSRDFZYBCCMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470572
Record name AGN-PC-00E29A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136609-96-6
Record name AGN-PC-00E29A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Reactant of Route 2
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Reactant of Route 3
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl

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